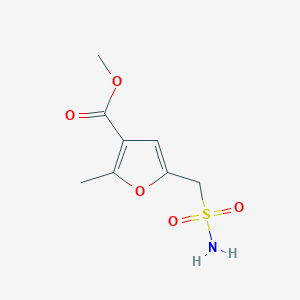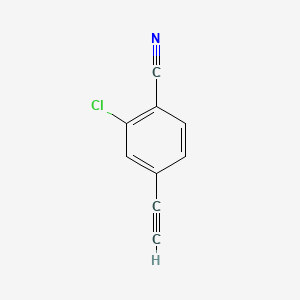
2-Chloro-4-ethynylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynylbenzonitrile can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 2-chloro-4-iodobenzonitrile with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the chlorine and ethynyl groups influence the reactivity and regioselectivity of the reaction.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
Coupling Reactions: The ethynyl group allows for participation in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination, and nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide (CuI) are commonly used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields 2-bromo-4-ethynylbenzonitrile, while nucleophilic substitution with methoxide results in 2-methoxy-4-ethynylbenzonitrile .
Aplicaciones Científicas De Investigación
2-Chloro-4-ethynylbenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Similar in structure but with a nitro group instead of an ethynyl group.
4-Ethynylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-iodobenzonitrile: Contains an iodine atom instead of an ethynyl group, affecting its reactivity in coupling reactions.
Uniqueness
2-Chloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H4ClN |
|---|---|
Peso molecular |
161.59 g/mol |
Nombre IUPAC |
2-chloro-4-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H |
Clave InChI |
RHDJSOYNLYTZHK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




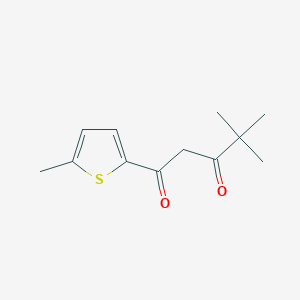




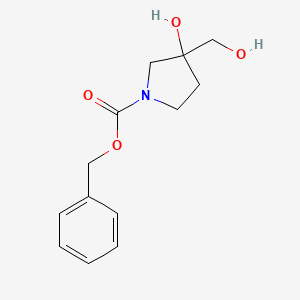

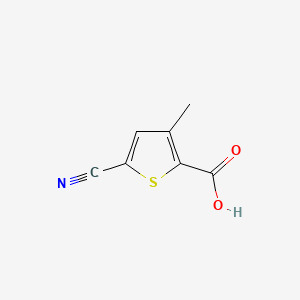
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)

